molecular formula C12H10O2S B188889 5-Methyl-4-phenylthiophene-2-carboxylic acid CAS No. 62404-08-4

5-Methyl-4-phenylthiophene-2-carboxylic acid

Cat. No. B188889
CAS RN: 62404-08-4
M. Wt: 218.27 g/mol
InChI Key: QRIRUPDZWDDHQE-UHFFFAOYSA-N
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Description

5-Methyl-4-phenylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C12H10O2S . It has a molecular weight of 218.28 . This compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Methyl-4-phenylthiophene-2-carboxylic acid is 1S/C12H10O2S/c1-8-7-10 (12 (13)14)15-11 (8)9-5-3-2-4-6-9/h2-7H,1H3, (H,13,14) . This code provides a specific identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

5-Methyl-4-phenylthiophene-2-carboxylic acid is a solid substance . It has a molecular weight of 218.28 .

Safety And Hazards

This compound is classified as an irritant . For safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-methyl-4-phenylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-10(7-11(15-8)12(13)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIRUPDZWDDHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356338
Record name 5-methyl-4-phenyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-phenylthiophene-2-carboxylic acid

CAS RN

62404-08-4
Record name 5-methyl-4-phenyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-mercaptoacetate (5.92 g, 49.3 mmol) is added to a freshly prepared solution of sodium (1.2 g, 50 mmol) in ethanol (50 mL). To this solution 3-chloro-2-phenyl-but-2-enal (8.90 g, 49.3 mmol) is added and the mixture is stirred at rt for 16 h, then at 70° C. for 2 h. A 2 N aq. solution of LiOH (30 mL) is added and stirring is continued at 70° C. for 2 h. The ethanol is removed in vacuo, the remaining mixture is diluted with water and extracted with DCM. The aq. phase is acidified with aq. HCl and extracted with diethyl ether. The solvent of the ether phase is evaporated, the residue is suspended in acetonitrile, filtered and washed with additional acetonitrile and dried to give 5-methyl-4-phenyl-thiophene-2-carboxylic acid (4.45 g) as a yellow powder, LC-MS: tR=0.92 min, [M+1+MeCN]+=260.13; 1H NMR (CDCl3): δ 7.84 (s, 1H), 7.46-7.33 (m, 5H), 2.55 (s, 3H).
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-chloro-2-phenyl-but-2-enal
Quantity
8.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
aq. solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

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